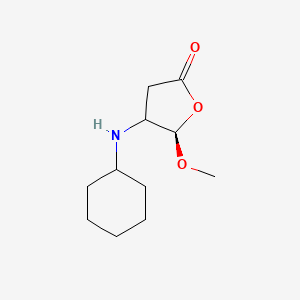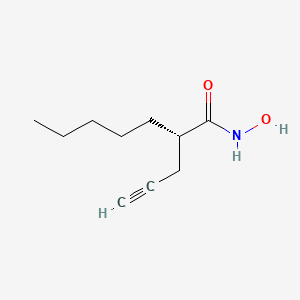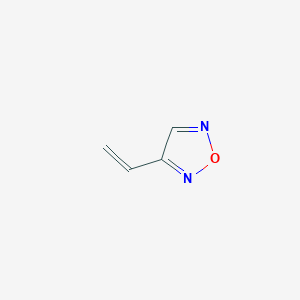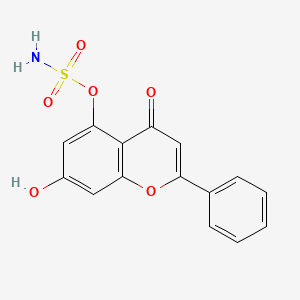![molecular formula C18H19NO2 B14200609 Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- CAS No. 833447-37-3](/img/structure/B14200609.png)
Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- is a complex organic compound with a unique structure that includes a benzamide moiety and a cyclopentadienylidene group
Preparation Methods
The synthesis of Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- typically involves multiple steps. One common synthetic route includes the esterification of benzoic acid derivatives, followed by cyanation, cyclization, and aminolysis reactions . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity of the final product. Industrial production methods may involve the use of advanced techniques such as ultrasonic irradiation and green chemistry principles to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant properties . In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, its unique structure makes it valuable for industrial applications, such as in the production of advanced materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- can be compared with other similar compounds, such as benzamides substituted with pyridine-linked 1,2,4-oxadiazole . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique cyclopentadienylidene group in Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- distinguishes it from other benzamides and contributes to its distinct chemical and biological properties.
Conclusion
Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]- is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on its properties and applications could lead to new discoveries and advancements in multiple disciplines.
Properties
CAS No. |
833447-37-3 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(5-cyclopenta-2,4-dien-1-ylidenehexanoyl)benzamide |
InChI |
InChI=1S/C18H19NO2/c1-14(15-9-5-6-10-15)8-7-13-17(20)19-18(21)16-11-3-2-4-12-16/h2-6,9-12H,7-8,13H2,1H3,(H,19,20,21) |
InChI Key |
HMMYBQMBADWJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=C1)CCCC(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)

![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)

![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)



![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
